molecular formula C8H13ClN2O2 B1404229 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride CAS No. 2696-03-9

2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride

Cat. No.: B1404229
CAS No.: 2696-03-9
M. Wt: 204.65 g/mol
InChI Key: DCDGCHXHDAWBFH-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2. It is known for its unique spirocyclic structure, which consists of a spiro linkage between a diazaspirodecane and a dione moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Scientific Research Applications

2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

The 2,8-diazaspiro[4.5]decan-1-one derivatives have shown potential as potent RIPK1 inhibitors . They have also shown significant anti-necroptotic effects in a necroptosis model in U937 cells . Therefore, these compounds could be employed as lead compounds of RIPK1 inhibitors for further structural optimization .

Biochemical Analysis

Biochemical Properties

2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . The compound’s interaction with RIPK1 leads to the inhibition of necroptotic pathways, making it a potential therapeutic agent for inflammatory diseases. Additionally, this compound interacts with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s inhibition of RIPK1 affects the necroptotic pathway, leading to reduced cell death in models of inflammatory diseases . This inhibition also impacts other cell signaling pathways, resulting in changes in gene expression and cellular metabolism. The compound’s effects on cellular processes make it a valuable tool for studying cell function and disease mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the activation of downstream necroptotic pathways . This inhibition leads to a decrease in necroptosis and an increase in cell survival. Additionally, the compound’s interactions with other proteins and enzymes result in changes in gene expression, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. The compound is stable when stored at room temperature in a sealed, dry environment . Over time, its effects on cellular function may change due to degradation or interactions with other biomolecules. Long-term studies in in vitro and in vivo settings have shown that the compound maintains its inhibitory effects on RIPK1, leading to sustained reductions in necroptosis and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and reduces necroptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on other cellular processes and overall animal health. Understanding the dosage effects is essential for determining the therapeutic potential and safety of the compound in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s inhibition of RIPK1 affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, its interactions with other enzymes and proteins involved in metabolic pathways further modulate its effects on cellular functions and processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions influence the compound’s localization and accumulation, affecting its activity and function in various cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within the cell affects its activity and function, as it interacts with biomolecules in different subcellular environments . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce diols, and substitution reactions may result in various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is unique due to its specific spirocyclic structure and the presence of both diaza and dione functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c11-6-5-8(7(12)10-6)1-3-9-4-2-8;/h9H,1-5H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDGCHXHDAWBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study mentions that 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride (RS86) reversed apomorphine-induced disruption of prepulse inhibition (PPI). Could you elaborate on the significance of this finding?

A1: This finding is significant because it suggests that RS86, a muscarinic agonist, might play a role in ameliorating sensorimotor gating deficits. Apomorphine, a dopamine receptor agonist, is known to disrupt PPI, a key process often impaired in conditions like schizophrenia []. The fact that RS86 was able to reverse this disruption points towards a potential interaction between the muscarinic cholinergic and dopaminergic systems in modulating PPI. This opens up avenues for exploring RS86 and similar compounds as potential therapeutic agents for disorders characterized by PPI deficits.

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